molecular formula C22H19FN4O3S B2584134 N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-29-7

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2584134
CAS No.: 942004-29-7
M. Wt: 438.48
InChI Key: QPOOJADCCRTZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and a 4-fluorobenzylamide group linked via an acetamide moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling, though specific protocols remain proprietary .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-13-25-20-21(31-13)19(15-4-3-5-17(10-15)30-2)26-27(22(20)29)12-18(28)24-11-14-6-8-16(23)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOOJADCCRTZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolo[4,5-d]pyridazine Derivatives

Key structural analogs differ in substituents at the 4-fluorobenzylamide group, the 7-position aryl group, and the thiazolo-pyridazine core. Examples include:

Compound Name Substituents (Position 7) Amide Group Key Data/Properties Reference
N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide 4-fluorophenyl 4-chlorophenyl Molecular weight: 454.89 g/mol; ChemSpider ID: 942003-99-8
N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 2-thienyl 4-chlorophenyl Molecular weight: 442.91 g/mol; LogP: 2.8
N-(4-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-fluoro-2-methoxyphenyl 4-fluorobenzyl Retains fluorobenzyl group but lacks thiazolo core; Altered pharmacokinetics

Key Findings :

  • Electron-Withdrawing Groups : The 4-fluorophenyl substituent (as in ) enhances metabolic stability compared to 3-methoxyphenyl, likely due to reduced oxidative metabolism .
  • Heterocyclic Modifications: Replacing the phenyl group with a 2-thienyl moiety (as in ) decreases molecular weight but increases hydrophobicity (LogP = 2.8 vs.
  • Core Structure Impact : The pyridazinyl analog in lacks the thiazolo ring, resulting in reduced steric hindrance and altered binding to hypothetical targets.
Functional Analogs with Pyrimido-Oxazin Cores

Compounds such as 16c , 16d , and 16e (from ) share acetamide linkages but feature pyrimido[4,5-d][1,3]oxazin cores. Comparative

Compound ID Core Structure Substituents HPLC Purity (%) Retention Time (min) Reference
16c Pyrimido[4,5-d][1,3]oxazin 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl 99.34 9.37
16d Pyrimido[4,5-d][1,3]oxazin Isopropyl group 97.05 11.98
16e Pyrimido[4,5-d][1,3]oxazin Unsubstituted 95.07 10.60

Key Findings :

  • Purity and Retention : Higher purity (99.34%) in 16c correlates with optimized synthetic protocols, while longer retention times (e.g., 11.98 min for 16d ) suggest increased hydrophobicity due to branched alkyl groups .
  • Biological Relevance: Unlike the thiazolo-pyridazine scaffold, pyrimido-oxazin derivatives may target kinase pathways, as inferred from structural similarities to known inhibitors .

Mechanistic and Pharmacological Comparisons

Matrix Metalloproteinase (MMP) Inhibition

The compound 3-B2 (2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide) from shares an acetamide backbone and methoxyphenyl group with the target compound. While 3-B2 is a documented MMP inhibitor, the thiazolo-pyridazine derivative’s mechanism remains unconfirmed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.